molecular formula C15H16N2O3 B2754069 N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898348-40-8

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2754069
CAS No.: 898348-40-8
M. Wt: 272.304
InChI Key: OJIYTWNPLVWWJO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-4-6-12(7-5-11)17-15(19)14(18)16-9-8-13-3-2-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYTWNPLVWWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

The most widely reported method involves sequential nucleophilic acyl substitution using oxalyl chloride. In this approach, 2-(furan-2-yl)ethylamine reacts with oxalyl chloride to form an intermediate monoamide chloride, which subsequently couples with p-toluidine.

Procedure :

  • Formation of monoamide chloride :
    • 2-(Furan-2-yl)ethylamine (1.11 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.
    • Oxalyl chloride (1.27 mL, 15 mmol) is added dropwise at 0°C over 30 minutes.
    • The mixture is stirred at room temperature for 2 hours, yielding N1-(2-(furan-2-yl)ethyl)oxalyl chloride.
  • Coupling with p-toluidine :
    • p-Toluidine (1.07 g, 10 mmol) and triethylamine (2.02 mL, 15 mmol) are added to the reaction mixture.
    • After 4 hours of stirring, the product is extracted with DCM, washed with 5% HCl and brine, then crystallized from ethanol/water (3:1).

Yield : 78–85%
Key Advantages :

  • High regioselectivity due to stepwise addition
  • Minimal formation of symmetric byproducts (<5%)

One-Pot Synthesis via Diethyl Oxalate

Alternative protocols utilize diethyl oxalate as a bis-electrophile, enabling sequential nucleophilic attack by amines under controlled conditions.

Optimized Conditions :

Parameter Value
Solvent Anhydrous ethanol
Temperature 0°C → 25°C (gradient)
Molar Ratio 1:1:1 (oxalate:amine1:amine2)
Reaction Time 8–12 hours

Procedure :

  • Diethyl oxalate (1.46 g, 10 mmol) is dissolved in ethanol (30 mL) at 0°C.
  • 2-(Furan-2-yl)ethylamine (1.11 g, 10 mmol) is added dropwise over 30 minutes.
  • After 2 hours, p-toluidine (1.07 g, 10 mmol) and triethylamine (2.02 mL) are introduced.
  • The mixture warms to room temperature and stirs for 8 hours before crystallization.

Yield : 70–76%
Side Products :

  • Symmetric N1,N2-bis(2-(furan-2-yl)ethyl)oxalamide (8–12%)
  • N1,N2-di-p-tolyloxalamide (5–7%)

Critical Analysis of Reaction Parameters

Solvent Effects on Yield

Comparative studies in polar aprotic vs. protic solvents reveal:

Solvent Yield (%) Byproducts (%)
Dichloromethane 82 6
Ethanol 75 15
Dimethylformamide 88 3
Tetrahydrofuran 68 18

Dimethylformamide (DMF) enhances reactivity through stabilization of intermediates but complicates purification.

Temperature Optimization

Controlled experiments demonstrate:

  • 0–5°C : Minimizes furan ring decomposition (<2% degradation products)
  • 25–40°C : Accelerates reaction but increases symmetric byproducts (12–18%)
  • >50°C : Leads to furan polymerization (up to 25% yield loss)

Advanced Catalytic Methods

Titanium-Mediated Coupling

Tetrabutoxytitanium (Ti(O^Bu)4) catalyzes transamidation reactions, enabling direct synthesis from preformed oxalamides:

Protocol :

  • N1-(2-(furan-2-yl)ethyl)-N2-ethyloxalamide (2.14 g, 10 mmol) reacts with p-toluidine (1.28 g, 12 mmol) in toluene (20 mL).
  • Ti(O^Bu)4 (0.28 mL, 1 mmol) is added under reflux (110°C) for 6 hours.
  • Product isolated via column chromatography (SiO2, hexane/EtOAc 3:1).

Yield : 91%
Advantage : Avoids moisture-sensitive intermediates

Enzymatic Aminolysis

Recent developments employ lipase B from Candida antarctica (CAL-B) in non-aqueous media:

Condition Value
Enzyme Loading 15% w/w
Solvent tert-Butyl methyl ether
Temperature 45°C
Time 48 hours

Yield : 63%
Limitation : Prolonged reaction times offset green chemistry benefits

Structural Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 7.14 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 6.28 (dd, J = 3.1, 1.8 Hz, 1H, Furan-H)
  • δ 6.12 (d, J = 3.1 Hz, 1H, Furan-H)
  • δ 3.68 (q, J = 6.5 Hz, 2H, NCH₂)
  • δ 2.84 (t, J = 6.5 Hz, 2H, CH₂Furan)
  • δ 2.31 (s, 3H, Ar-CH₃)

FT-IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O amide I)
  • 1540 cm⁻¹ (C-N amide II)
  • 1015 cm⁻¹ (Furan C-O-C)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic amidation:

Parameter Batch Process Flow Process
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Byproduct Formation 9% 3%
Energy Consumption 18 kWh/kg 6 kWh/kg

Waste Stream Management

Typical E-Factor analysis:

Component Mass (kg/kg product)
Solvents 8.2
Inorganic Salts 1.7
Aqueous Waste 12.4

Ion exchange resins reduce inorganic waste by 40% compared to traditional neutralization.

Scientific Research Applications

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring and p-tolyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both a furan ring and a p-tolyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C15H16N2O2C_{15}H_{16}N_{2}O_{2}
  • Key Functional Groups: Furan ring, oxalamide linkage, and p-tolyl group.

Synthesis:
The synthesis typically involves the reaction of furan-2-yl ethylamine with p-tolyl isocyanate in dichloromethane under reflux conditions. The reaction can be summarized as follows:

Furan 2 yl ethylamine+p tolyl isocyanateN1 2 furan 2 yl ethyl N2 p tolyl oxalamide\text{Furan 2 yl ethylamine}+\text{p tolyl isocyanate}\rightarrow \text{N1 2 furan 2 yl ethyl N2 p tolyl oxalamide}

This method yields the desired product, which can be purified through recrystallization or chromatography.

2. Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing furan and oxalamide moieties exhibit antimicrobial properties. For instance, studies have shown that similar furan-based compounds can inhibit bacterial growth effectively. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. Enzyme kinetics studies are essential to determine its inhibitory constants and mode of action.

The mechanism of action for this compound involves:

  • Interaction with Biological Targets: The furan ring may interact with specific receptors or enzymes, while the oxalamide group can form hydrogen bonds with target proteins, influencing their activity.
  • Modulation of Signaling Pathways: By affecting enzyme activity, the compound can alter signaling pathways related to cell growth and apoptosis.

4. Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamideMeta-tolyl groupAntimicrobial, anticancer
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamideOrtho-tolyl groupAntimicrobial potential
N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamidePhenyl groupDiverse biological applications

The positioning of the tolyl group significantly influences the compound's reactivity and biological activity. The para position in this compound may enhance its interaction with biological targets compared to its ortho and meta counterparts.

5. Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related furan derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
Another investigation reported that furan-containing compounds showed promising results against multi-drug resistant bacterial strains, indicating their potential as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions starting with furan-2-yl ethylamine and p-toluidine derivatives. A common approach includes:

  • Step 1 : Formation of the oxalamide backbone via condensation of oxalyl chloride with p-toluidine under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Coupling with furan-2-yl ethylamine using carbodiimide-based coupling agents (e.g., DCC/HOBt) to minimize racemization .
  • Optimization :
    • Temperature : Maintain 0–5°C during oxalyl chloride addition to prevent side reactions.
    • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
    • Yield : Reported yields range from 35–53% for analogous oxalamides; improvements are achievable via microwave-assisted synthesis (e.g., 20% yield increase in thiazole derivatives) .

Q. How can structural confirmation of this compound be performed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include δ 7.2–7.4 ppm (aromatic protons from p-tolyl), δ 6.2–6.4 ppm (furan protons), and δ 3.5–4.0 ppm (ethyl linker) .
    • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm oxalamide formation .
  • X-ray Crystallography : Use SHELXL for refinement; resolution <1.0 Å ensures accurate bond-length/angle measurements (e.g., C-O bond: 1.23 Å) .

Q. What solvents and conditions are suitable for handling this compound?

  • Solubility : Limited in water; highly soluble in DMSO, DMF, and dichloromethane .
  • Stability : Store at –20°C under argon to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the furan-p-tolyl architecture influence bioactivity in drug discovery?

  • Mechanistic Insights :
    • The furan ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., HIV-1 reverse transcriptase inhibition in analogous compounds) .
    • The p-tolyl group increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted therapies .
  • Case Study : Oxalamides with similar substituents showed IC₅₀ values of 0.8–2.3 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • In Silico Workflow :
    • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2); prioritize poses with hydrogen bonds to amide groups .
    • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .
  • Validation : Compare predicted ΔG values with experimental SPR/Kd data (e.g., –9.2 kcal/mol vs. Kd = 120 nM) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Factor Analysis :
    • Purity : Impurities >5% (e.g., unreacted p-toluidine) can skew IC₅₀ values; validate via HPLC-MS .
    • Assay Conditions : Varying pH (6.5 vs. 7.4) alters protonation states, affecting binding kinetics .
  • Meta-Analysis : Aggregate data from >3 independent studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. How can derivatives of this compound be designed to enhance selectivity for kinase targets?

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO₂ at the p-tolyl para position) to modulate electronic effects .
    • Replace the ethyl linker with a morpholino group to improve water solubility and reduce off-target interactions .
  • Case Study : Analogous substitutions in oxalamides reduced off-target kinase binding by 40% (JAK2 vs. JAK3 selectivity ratio: 15:1) .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound, and how are they addressed?

  • Challenges :
    • Polymorphism due to flexible ethyl linker .
    • Twinning in monoclinic crystal systems .
  • Solutions :
    • Use slow evaporation (ether/pentane, 1:1) at 4°C to promote single-crystal growth.
    • Apply SHELXD for twin refinement; HKLF5 format resolves overlapping reflections .

Q. How to analyze regioselectivity in electrophilic substitution reactions of the furan moiety?

  • Approach :
    • ¹³C NMR : Monitor C-3 vs. C-5 substitution patterns (δ 110–115 ppm for C-3; δ 140–145 ppm for C-5) .
    • DFT Calculations : Compare activation energies for bromination at C-3 (ΔG‡ = 18.2 kcal/mol) vs. C-5 (ΔG‡ = 22.4 kcal/mol) .

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